2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Overview
Description
“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . More recent work suggests that these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzyl group, a tert-butoxycarbonyl group, and an amino acetic acid group . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
The esterification of “this compound” is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 265.31 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Subheading Enhanced Selectivity in Deprotection
The use of trifluoroacetic acid in combination with phenols like p-cresol has been shown to improve the selectivity in removing the tert-butyloxycarbonyl group from amino acid side chains, making the process more selective and suppressing unwanted side reactions (Bodanszky & Bodanszky, 2009).
Advanced Synthesis Techniques
Subheading Synthesis of Derivatives and Substituted Peptides
The compound has been utilized in the synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, highlighting its role in creating complex organic molecules and demonstrating the compound's versatility in synthetic chemistry (Koseki, Yamada & Usuki, 2011).
Peptide Synthesis and Modification
Subheading Applications in Peptide and Protein Research
The compound is used in peptide synthesis, specifically for the preparation of diastereomerically pure, diversely substituted piperazine-2,5-diones from N-protected α-amino acids. This application underlines the compound's importance in generating specific peptide structures with high purity and precise stereochemistry (Nikulnikov, Shumsky & Krasavin, 2010).
Chemosensory Applications
Subheading Use in Chemosensory Tools
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid derivatives have been evaluated as fluorimetric chemosensors for detecting metal cations. Their ability to give a significant fluorimetric response in the presence of certain metal ions showcases their potential application in environmental and biological sensing technologies (Martins, Raposo & Costa, 2018).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine , an important amino acid involved in numerous biological processes.
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in peptide synthesis to protect the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Pharmacokinetics
The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.
Result of Action
The compound’s boc group plays a crucial role in peptide synthesis, suggesting that it may be involved in protein-related processes .
Action Environment
The compound is stable under normal temperatures and pressures, and should be stored in a sealed container in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is involved in biochemical reactions primarily as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. This compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the intermediate structures during peptide bond formation .
Cellular Effects
In cellular environments, this compound can influence various cellular processes. It affects cell signaling pathways by modulating the availability of free amino acids, which are essential for protein synthesis and cellular metabolism. This compound can impact gene expression by altering the levels of amino acids available for the synthesis of transcription factors and other regulatory proteins . Additionally, it may affect cellular metabolism by participating in the synthesis of peptides and proteins, which are crucial for cell function and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The Boc group is cleaved under acidic conditions, releasing the free amino group, which can then participate in peptide bond formation. This process involves nucleophilic addition-elimination reactions, where the amino group attacks the carbonyl carbon of another amino acid, forming a peptide bond . The compound may also interact with enzymes that catalyze these reactions, such as peptidyl transferases, through hydrogen bonding and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, leading to the release of the free amino group . Long-term effects on cellular function may include changes in protein synthesis and cellular metabolism due to the availability of free amino acids . In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for its use in various biochemical assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can enhance protein synthesis by providing a source of protected amino acids . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which catalyze the formation and cleavage of peptide bonds . The compound may also affect metabolic flux by altering the levels of free amino acids and peptides available for various biochemical processes . Additionally, it can influence metabolite levels by participating in the synthesis and degradation of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to cross cellular membranes and accumulate in target tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and processing occur . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments .
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-01-0 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.